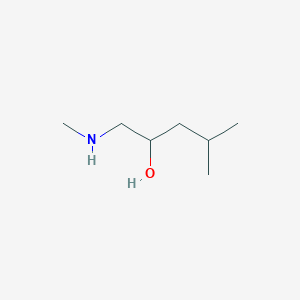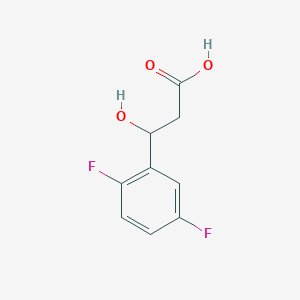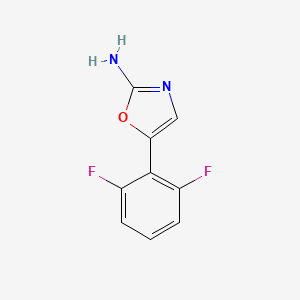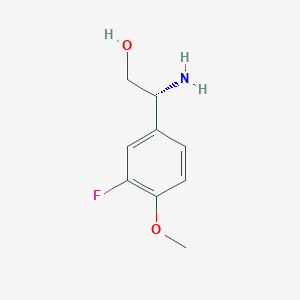
(r)-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12FNO2 It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination reactions using reagents such as ammonia or primary amines under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as NaBH4 or LiAlH4 to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid (HNO3), bromine (Br2), or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: HNO3, Br2, H2SO4
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Nitro, halo, and sulfonyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methoxy groups may enhance binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(3-fluoro-4-methoxyphenyl)ethanol
- 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
- 2-Amino-2-(3-fluoro-4-hydroxyphenyl)ethanol
Uniqueness
®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12FNO2 |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
Clave InChI |
WLYGTWXVCBIYEI-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H](CO)N)F |
SMILES canónico |
COC1=C(C=C(C=C1)C(CO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




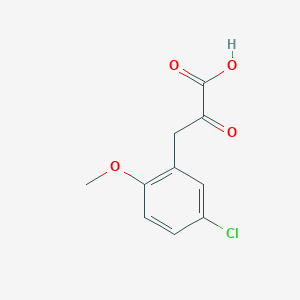

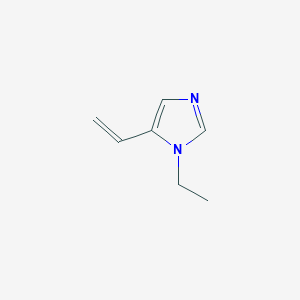

![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride](/img/structure/B15322802.png)
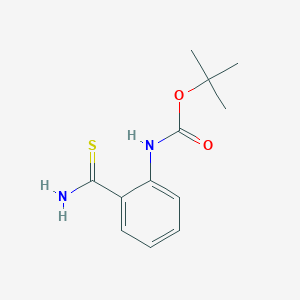

![1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine](/img/structure/B15322812.png)
